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Compound of Interest

Compound Name: TARAXACUM

Cat. No.: B1175051

Introduction

Taraxacum (dandelion) is a genus within the Asteraceae family, characterized by complex
reproductive strategies and high levels of secondary metabolites, including polyphenols and
polysaccharides. These compounds present significant challenges for molecular research, as
they can co-precipitate with nucleic acids, leading to impure samples that inhibit downstream
enzymatic reactions crucial for genetic analysis. High-quality genomic DNA is a prerequisite for
techniques such as PCR, next-generation sequencing (NGS), and restriction digests, which are
fundamental to population genetics, phylogenetics, and drug development research.

This document provides a detailed, optimized protocol for the extraction of high-quality
genomic DNA from Taraxacum leaf tissue. The method is a modification of the widely used
Cetyltrimethylammonium Bromide (CTAB) protocol, specifically adapted to overcome the
challenges posed by high concentrations of polysaccharides and polyphenolic compounds.
This protocol consistently yields DNA of sufficient quantity and purity for a range of molecular
applications.

Data Presentation

The success of a DNA extraction protocol is determined by the yield and purity of the resulting
DNA. The following tables summarize expected quantitative data from a modified CTAB
protocol applied to species within the Asteraceae family, which shares biochemical properties
with Taraxacum. The data highlights the effectiveness of the protocol on different tissue types.
Purity is assessed by spectrophotometric ratios: an A260/A280 ratio of ~1.8 indicates low
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protein contamination, and an A260/A230 ratio between 2.0 and 2.2 suggests minimal
polysaccharide and polyphenol contamination.[1]

Table 1: DNA Yield and Purity from Different Leaf Tissue States of Silphium spp. (Asteraceae)
using a Modified CTAB Method

Average DNA
Average A260/A280 Average A260/A230

Tissue Type Concentration (ng/ . .
Ratio Ratio
ML)
Young, Fresh Leaf
_ 150.5 1.85 2.10
Tissue
Young, Lyophilized
g- yoP 145.2 1.86 2.05
Leaf Tissue
Mature, Fresh Leaf
_ 95.8 1.82 1.90
Tissue
Mature, Lyophilized
92.4 1.83 1.88

Leaf Tissue

Data adapted from studies on Silphium spp., a genus in the Asteraceae family with similar
extraction challenges.[1][2][3] Young leaf tissue is recommended as it generally provides higher
yields and purity.[4]

Table 2: Reagents for Modified CTAB Extraction Buffer
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Reagent Final Concentration Purpose
Lyses cell membranes and
CTAB 2% (W/iv) _
binds DNA.
Tris-HCI (pH 8.0) 100 mM Maintains pH of the buffer.
Chelates magnesium ions,
EDTA (pH 8.0) 20 mM _ o
inactivating nucleases.[4]
Helps remove
NacCl 14 M _
polysaccharides.[5][6]
' ' Binds and removes
Polyvinylpyrrolidone (PVP) 2% (w/iv) )
polyphenolic compounds.[7][8]
Antioxidant that prevents
[B-mercaptoethanol 1% (viv)

oxidation of polyphenols.[4]

Note: B-mercaptoethanol should be added to the buffer immediately before use in a fume hood.

Experimental Protocols

This section details the step-by-step modified CTAB protocol for extracting genomic DNA from

Taraxacum leaf tissue.

Materials and Reagents

o CTAB Extraction Buffer (see Table 2)
e Chloroform:lsoamyl Alcohol (24:1, viv)
* |sopropanol (ice-cold)

e 70% Ethanol (ice-cold)

* 95% Ethanol (ice-cold)

o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)
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* RNase A (10 mg/mL)

e Liquid Nitrogen

e Sterile 1.5 mL and 2.0 mL microcentrifuge tubes
o Mortar and pestle, pre-chilled

o Water bath or heating block

e Microcentrifuge

Protocol Steps

o Sample Preparation: a. Weigh 100-200 mg of fresh, young Taraxacum leaf tissue. b. Freeze
the tissue using liquid nitrogen in a pre-chilled mortar. c. Immediately grind the frozen tissue
to a fine, light-green powder with the pestle. Quick and thorough grinding is critical for
efficient cell lysis.[9]

e Lysis: a. Transfer the powdered tissue into a 2.0 mL microcentrifuge tube. b. Add 1 mL of
pre-warmed (65°C) CTAB Extraction Buffer (with freshly added [3-mercaptoethanol). c. Vortex
vigorously for 30 seconds to ensure the powder is fully suspended. d. Incubate the mixture at
65°C for 60 minutes. Invert the tube gently every 15-20 minutes to aid lysis.

 Purification: a. After incubation, allow the tube to cool to room temperature. b. Add an equal
volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1). c. Mix by inverting the tube for 10
minutes until an emulsion is formed. This step removes proteins and other cellular debris. d.
Centrifuge at 12,000 x g for 15 minutes at room temperature. The mixture will separate into
three phases. e. Carefully transfer the upper agueous phase, which contains the DNA, to a
new 1.5 mL microcentrifuge tube. Avoid disturbing the middle interface and the bottom
organic layer.[9] f. Repeat the chloroform:isoamyl alcohol extraction (steps 3b-3e) to ensure
high purity.

» DNA Precipitation: a. To the recovered aqueous phase, add 0.7 volumes of ice-cold
isopropanol. b. Mix gently by inversion. A white, thread-like DNA precipitate should become
visible. c. Incubate at -20°C for at least 30 minutes to enhance precipitation. Longer
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incubation can increase yield but may also co-precipitate more salts.[10] d. Centrifuge at
12,000 x g for 10 minutes at 4°C to pellet the DNA.

e Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 1 mL
of ice-cold 70% ethanol to wash the pellet and remove residual salts and CTAB. c.
Centrifuge at 10,000 x g for 5 minutes at 4°C. d. Carefully decant the ethanol. Repeat the
wash with 1 mL of ice-cold 95% ethanol. e. Decant the 95% ethanol and give the tube a final
quick spin to collect any remaining liquid, which should be removed with a pipette.

e Drying and Resuspension: a. Air-dry the pellet at room temperature for 10-15 minutes. Do
not over-dry, as this will make the DNA difficult to dissolve.[5] b. Resuspend the DNA pellet in
50-100 pL of TE Buffer. The volume can be adjusted based on pellet size. c. To aid
dissolution, incubate at 55°C for 10 minutes.

 RNase Treatment: a. Add 1 pL of RNase A (10 mg/mL) to the resuspended DNA. b. Incubate
at 37°C for 30-60 minutes to degrade contaminating RNA. c. Store the purified genomic DNA
at -20°C for short-term use or -80°C for long-term storage.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of contaminant
removal during the extraction process.
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1. Sample Preparation
(Grind 100-200mg leaf tissue in liquid N2)

:

2. Lysis
(Add 1mL 65°C CTAB Buffer, incubate 60 min)

:

3. Purification
(Add 1mL Chloroform:lsoamyl Alcohol, centrifuge)

l

Collect Aqueous Phase

:

4. DNA Precipitation
(Add 0.7 vol Isopropanol, -20°C for 30 min)

:

Centrifuge to Pellet DNA

'

5. Washing
(Wash with 70% and 95% Ethanol)

:

6. Drying & Resuspension
(Air-dry pellet, resuspend in TE Buffer)

:

7. RNase Treatment
(Incubate with RNase A at 37°C)

:

High-Quality Genomic DNA
(Store at -20°C)

Click to download full resolution via product page

Caption: Modified CTAB DNA extraction workflow for Taraxacum.
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Caption: Mechanism of contaminant removal in the modified CTAB method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: High-Yield DNA Extraction from
Taraxacum for Population Genetic Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1175051#dna-extraction-protocol-for-genetic-
analysis-of-taraxacum-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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